Cas no 142016-38-4 (2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring an imidazopyridine core substituted with a formyl group at the 3-position and a 4-methylphenyl moiety at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The aldehyde group offers a versatile handle for condensation, nucleophilic addition, or cyclization reactions, while the aromatic system enhances stability and electronic properties. Its well-defined molecular framework ensures consistency in research applications, particularly in medicinal chemistry for scaffold diversification. The compound is typically handled under controlled conditions due to its sensitivity.
2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE structure
142016-38-4 structure
Product Name:2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
CAS No:142016-38-4
MF:C15H12N2O
MW:236.268583297729
MDL:MFCD04966864
CID:903378
PubChem ID:1096449
Update Time:2025-05-24

2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
    • 2-P-TOLYL IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
    • 2-p-Tolyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • HMS2666C13
    • TOS-BB-0760
    • MFCD04966864
    • Z2065694042
    • SY072723
    • 2-(P-Tolyl)Imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde
    • SMR000290620
    • SR-01000324932-1
    • AS-44079
    • BBL022454
    • STK504146
    • AKOS000266542
    • CS-0324367
    • SR-01000324932
    • CHEMBL1450254
    • 142016-38-4
    • MLS000718352
    • DTXSID00360272
    • SCHEMBL9587009
    • ALBB-006824
    • MDL: MFCD04966864
    • Inchi: 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
    • InChI Key: PJWGCWHPWZXGCC-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C2C=CC(C)=CC=2)N=C2C=CC=CN12

Computed Properties

  • Exact Mass: 236.09500
  • Monoisotopic Mass: 236.094963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.4Ų

Experimental Properties

  • PSA: 34.37000
  • LogP: 3.12220

2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Security Information

  • HazardClass:IRRITANT

2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Pricemore >>

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2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Suppliers

Amadis Chemical Company Limited
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(CAS:142016-38-4)2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
Order Number:A1059861
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:52
Price ($):385.0
Email:sales@amadischem.com

Additional information on 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE

2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE: A Comprehensive Overview

The compound 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE, identified by the CAS number 142016-38-4, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazopyridine derivatives, which have garnered considerable attention due to their unique structural features and versatile applications. The name itself is a testament to its structural composition, with the imidazo[1,2-a]pyridine moiety serving as the core framework and the 4-methylphenyl substituent adding complexity and functionality.

Recent studies have highlighted the importance of imidazopyridine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the aldehyde group at position 3 of the imidazo[1,2-a]pyridine ring introduces a reactive site that can be exploited for various chemical modifications. This makes 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE a valuable precursor in synthesizing more complex molecules with enhanced bioactivity. Researchers have also explored its potential as a ligand in metalloenzyme inhibition, where its ability to coordinate with metal ions has shown promise in inhibiting key enzymes involved in disease pathways.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is achieved through a condensation reaction between an appropriate aldehyde and an amine derivative. The subsequent introduction of the 4-methylphenyl group is carried out via nucleophilic substitution or coupling reactions, depending on the specific conditions and desired regioselectivity. The final step involves oxidation or reduction reactions to introduce the aldehyde group at position 3, completing the synthesis of the target molecule.

In terms of pharmacological activity, 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE has demonstrated potent antioxidant properties, making it a potential candidate for use in oxidative stress-related diseases. Additionally, its ability to modulate cellular signaling pathways has been investigated in vitro and in vivo models, showing promising results in reducing inflammation and apoptosis in various cell lines. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

The structural versatility of this compound also extends to its application in materials science. The conjugated π-system within the imidazo[1,2-a]pyridine framework imparts unique electronic properties that make it suitable for use in organic electronics. Recent research has explored its potential as an electron transport layer material in organic photovoltaic devices, where its ability to facilitate efficient charge separation has shown significant improvements in device performance.

In conclusion, 2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse scientific domains. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in advancing both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:142016-38-4)2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
A1059861
Purity:99%
Quantity:1g
Price ($):385.0
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